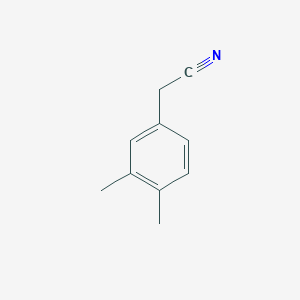

3,4-DIMETHYLPHENYLACETONITRILE

Description

The exact mass of the compound 2-(3,4-Dimethylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSHCUIBMZSUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184296 | |

| Record name | 3,4-Xylylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3020-06-2 | |

| Record name | 3,4-Dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Xylylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3020-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Xylylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-xylylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-XYLYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP3RTS4L38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Significance Within Arylacetonitrile Derivatives

Arylacetonitriles, as a class of compounds, are recognized for their importance as intermediates in the synthesis of a wide range of biologically active molecules and materials. researchgate.net Their versatility stems from the reactivity of the nitrile group and the benzylic position, which can be readily transformed into various functional groups.

3,4-Dimethylphenylacetonitrile's significance lies in its specific substitution pattern on the aromatic ring. The two methyl groups at the 3 and 4 positions influence the electronic properties and steric hindrance of the molecule, which can in turn affect its reactivity and the properties of its derivatives. This particular arrangement has been explored in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.

The compound serves as a precursor in various chemical transformations. For instance, the nitrile group can be hydrolyzed to form 3,4-dimethylphenylacetic acid or reduced to produce 3,4-dimethylphenethylamine. lookchem.com These derivatives are valuable intermediates in their own right. Furthermore, the α-carbon to the nitrile group can be alkylated, allowing for the introduction of additional substituents and the construction of more elaborate molecular frameworks. rsc.orggoogle.com

Historical Context and Early Research Milestones

Early research involving 3,4-dimethylphenylacetonitrile often centered on its synthesis and its use as a foundational chemical intermediate. One of the traditional methods for synthesizing arylacetonitriles involves the reaction of a benzyl (B1604629) halide with a cyanide salt. A documented synthesis of this compound involves the reaction of 3,4-dimethylbenzyl chloride with sodium cyanide. lookchem.com

A significant milestone in the application of this compound was its use in the synthesis of Verapamil, a calcium channel blocker. nih.gov Although Verapamil itself is a more complex molecule, this compound represents a key structural component, highlighting its early recognition as a valuable building block in medicinal chemistry. Research from this period laid the groundwork for understanding the reactivity of this compound and its potential for creating pharmacologically active agents.

Contemporary Research Landscape and Future Trajectories

Classical and Established Synthetic Routes

Traditional methods for the synthesis of phenylacetonitriles have been well-established for many years and are still in use, particularly for large-scale industrial production. These routes often involve nucleophilic substitution reactions or the dehydration of oximes.

The direct introduction of a cyanide group is a common strategy for synthesizing nitriles. This can be accomplished through the displacement of a suitable leaving group, such as a halide, by a cyanide nucleophile.

A foundational method for the preparation of alkyl and benzyl (B1604629) nitriles is the Kolbe nitrile synthesis. wikipedia.orgsciencemadness.org This reaction involves the treatment of an alkyl or benzyl halide with a metal cyanide. wikipedia.org The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion acts as the nucleophile, displacing the halide from the benzylic carbon. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 3,4-dimethylbenzyl halide with a cyanide salt, such as sodium or potassium cyanide. The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) is advantageous as it can accelerate the rate of SN2 reactions. wikipedia.org

Another classical approach, specifically for aryl nitriles, is the Rosenmund-von Braun reaction. wikipedia.orgnumberanalytics.com This method facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide (CuCN), often at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine (B92270). wikipedia.orgorganic-chemistry.orgsynarchive.com While historically significant, this reaction often requires stoichiometric amounts of the copper salt and harsh conditions, which can complicate product purification and limit functional group tolerance. organic-chemistry.org

Table 1: Classical Nucleophilic Substitution Reactions for Nitrile Synthesis

| Reaction Name | Substrate | Reagent | Typical Conditions | Mechanism |

|---|---|---|---|---|

| Kolbe Nitrile Synthesis | Alkyl/Benzyl Halide | Metal Cyanide (e.g., NaCN, KCN) | Polar aprotic solvent (e.g., DMSO, Acetone) | SN2 |

| Rosenmund-von Braun Reaction | Aryl Halide | Copper(I) Cyanide (CuCN) | High temperature, polar solvent (e.g., DMF) | Involves Cu(III) intermediate |

To overcome the limitations of classical methods, significant research has been devoted to the development of transition metal-catalyzed cyanation reactions. rsc.orgscispace.com Palladium and copper catalysts are most prominent in this area. rsc.org Palladium-catalyzed cyanation of aryl halides has become a powerful tool due to its high efficiency and broad functional group compatibility. rsc.orgresearchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A variety of non-toxic and readily available cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), have been successfully employed, making these processes more environmentally benign. scispace.compolyu.edu.hk

Copper-catalyzed cyanations have also seen significant advancements, offering a more economical alternative to palladium. arkat-usa.orgorganic-chemistry.org Modern protocols often use catalytic amounts of a copper salt, such as copper(I) iodide (CuI), in the presence of a ligand and a cyanide source like sodium cyanide (NaCN) or potassium ferrocyanide. arkat-usa.orgorganic-chemistry.org These reactions can often be performed under milder conditions than the traditional Rosenmund-von Braun reaction. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Cyanation Conditions

| Catalyst System | Cyanide Source | Substrate | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium Precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl Chlorides & Bromides | Dioxane/Water, KOAc, ≤ 100 °C | nih.gov |

| Pd/CM-Phos | K₄[Fe(CN)₆]·3H₂O | Aryl Chlorides | 70 °C | polyu.edu.hk |

| CuI / Diamine Ligand | NaCN | Aryl Bromides | Toluene, 110 °C | organic-chemistry.org |

| CuI / PEG-400 | Na₂[Fe(CN)₅NO]·2H₂O | Aryl Bromides & Iodides | PEG-400 | arkat-usa.org |

An alternative pathway to nitriles involves the dehydration of aldoximes. This method consists of two main steps: the formation of an aldoxime from the corresponding aldehyde and subsequent elimination of water to form the nitrile. For this compound, the precursor would be 3,4-dimethylbenzaldehyde (B1206508).

This approach is advantageous as it avoids the use of highly toxic cyanide reagents in the final step. rsc.org A one-pot procedure where the aldehyde is converted directly to the nitrile without isolating the intermediate aldoxime is often possible. rsc.org

The dehydration of an aldoxime to a nitrile is an elimination reaction. The mechanism can vary depending on the reagents and catalysts used. In many cases, the reaction is promoted by converting the hydroxyl group of the oxime into a better leaving group. For instance, in the presence of an acid or a dehydrating agent, the hydroxyl group is protonated or activated, facilitating its departure as a water molecule. rsc.org

Recent studies on enzyme-catalyzed dehydrations, such as those using aldoxime dehydratase (Oxd), have provided detailed mechanistic insights. ebi.ac.ukpnas.org In some enzymatic systems, a heme-containing protein catalyzes the dehydration. ebi.ac.ukpnas.org In non-enzymatic chemical catalysis, the mechanism can involve acid-base catalysis where a Lewis acid site on a metal oxide catalyst coordinates to the oxime, while a basic site facilitates the removal of a proton from the carbon atom. acs.org

A wide array of catalysts has been developed for the efficient dehydration of aldoximes to nitriles. These range from simple inorganic reagents to complex organometallic compounds and solid-supported catalysts.

Metal Oxides: Nanocrystalline cerium oxide (CeO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃) have shown high catalytic activity for the vapor-phase and liquid-phase dehydration of aldoximes. acs.orgrsc.org These solid catalysts are often reusable and environmentally friendly.

Ruthenium Catalysts: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have been found to be highly efficient for the dehydration of various aldoximes under mild and neutral conditions. acs.org

Iron Catalysts: Simple iron salts and more complex iron catalysts have been reported to catalyze the dehydration of aldoximes, even under nitrile-free conditions, mimicking enzymatic processes. nih.govnih.gov

Other Reagents: A variety of other reagents can effect this transformation, including N-(p-toluenesulfonyl) imidazole (B134444) (TsIm) in the presence of a base like DBU, and KF/Al₂O₃. tandfonline.com Formic acid can also serve as both a solvent and a catalyst for the reaction. rsc.org

Table 3: Selected Catalyst Systems for Aldoxime Dehydration

| Catalyst/Reagent | Substrate Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Nanocrystalline CeO₂ | Aromatic & Aliphatic Aldoximes | o-xylene (B151617), 160 °C | Heterogeneous, reusable catalyst | acs.org |

| [RuCl₂(p-cymene)]₂ | Aromatic & Aliphatic Aldoximes | Acetonitrile (B52724), heat | Neutral and mild conditions | acs.org |

| Iron Salt (e.g., FeCl₃) | Aromatic & Aliphatic Aldoximes | Heat, nitrile-free solvent | Environmentally benign | nih.gov |

| TsIm / DBU | Aromatic, Heteroaromatic, Aliphatic Aldoximes | DMF, reflux | High efficiency for diverse substrates | tandfonline.com |

Other Established Synthetic Pathways for Arylacetonitriles

Beyond the most common methods, several other established pathways are utilized for the synthesis of arylacetonitriles. One of the most historically significant is the Rosenmund-von Braun reaction , first reported in the early 20th century. wikipedia.orgnumberanalytics.com This reaction traditionally involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a polar, high-boiling solvent like pyridine or DMF at elevated temperatures. wikipedia.orgsynarchive.comorganic-chemistry.org While effective, the classical version of this reaction suffers from harsh conditions and the generation of significant copper-containing waste, which presents purification and environmental challenges. scispace.comorganic-chemistry.org

Another foundational method is the nucleophilic substitution of benzylic halides. For instance, 3,4-dimethoxybenzyl chloride can be reacted with sodium cyanide to produce 3,4-dimethoxyphenylacetonitrile. google.com This approach is straightforward but often involves highly toxic cyanide salts, restricting its large-scale application. google.comgoogle.com

The Sandmeyer reaction offers an alternative route starting from anilines. scispace.com This process involves the diazotization of a primary aryl amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group.

Finally, the dehydration of aldoximes represents another pathway. google.com For example, 3,4-dimethoxyphenylacetaldehyde can be converted to its corresponding oxime with hydroxylamine, followed by a dehydration step to yield 3,4-dimethoxyphenylacetonitrile. This method avoids the direct use of highly toxic cyanides in the final step. google.com

Advanced and Emerging Synthetic Strategies

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of arylacetonitriles, moving away from the limitations of classical pathways.

Catalytic methods offer significant advantages by enabling reactions under milder conditions with greater control over selectivity and reduced waste.

Transition metal catalysis has revolutionized the synthesis of aryl nitriles from aryl halides and other precursors.

Palladium-Catalyzed Cyanation: Palladium complexes are highly effective catalysts for the cyanation of aryl halides (chlorides, bromides, and iodides). scispace.comnih.gov A significant advancement in this area is the use of potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic and inexpensive cyanide source, replacing more hazardous reagents. scispace.combenthamdirect.com These reactions can be optimized for high yields, often accelerated by microwave irradiation. scispace.com Palladium/NIXANTPHOS catalyst systems have also been developed for the efficient α-alkenylation of arylacetonitriles with vinyl halides, producing functionalized aryl acrylonitriles in yields up to 95%. nih.govfrontiersin.orgfrontiersin.org

| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides/Iodides/Chlorides | K₄[Fe(CN)₆] | [Pd{C₆H₂(CH₂CH₂NH₂)(OMe)₂,₃,₄}(µ-Br)]₂ | DMF | 130 °C, Microwave | Excellent | scispace.com |

| Arylacetonitriles + Vinyl Halides | - (α-alkenylation) | Palladium/NIXANTPHOS | - | - | up to 95% | nih.govfrontiersin.org |

| 4-Bromoacetophenone | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf | DMF | 130 °C | 92% | scispace.com |

| 1-Bromonaphthalene | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf | DMF | 130 °C | 90% | scispace.com |

Nickel-Catalyzed Cyanation: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cyanation reactions. acs.org They can effectively catalyze the cyanation of various (hetero)aryl electrophiles using non-toxic sources like K4[Fe(CN)6] or zinc cyanide (Zn(CN)2). acs.orgorganic-chemistry.org Nickel catalysis has been successfully applied to the conversion of primary alkyl amines to nitriles via Katritzky pyridinium (B92312) salts and for the cyanation of benzylic chlorides. organic-chemistry.orgrsc.org

Copper-Catalyzed Cyanation: Modern copper-catalyzed methods have improved upon the classic Rosenmund-von Braun reaction. These protocols often use only catalytic amounts of a copper source (e.g., CuI) with a suitable ligand. rsc.org The use of less toxic cyanide sources like K4[Fe(CN)6] is also common in these updated systems. rsc.org One notable development is a copper-catalyzed enantioselective decarboxylative cyanation of benzylic acids, which constructs chiral α-aryl nitriles under mild conditions. acs.org

Iron-Catalyzed Reactions: Iron, being an earth-abundant and environmentally benign metal, is an attractive catalyst. An iron(0) catalyst system has been developed for the chemoselective α-alkylation and α-olefination of arylacetonitriles using alcohols. organic-chemistry.org By simply changing the base, the reaction can be directed towards either a borrowing hydrogen (BH) pathway for alkylation or a dehydrogenative coupling (DC) pathway for olefination, producing only water and hydrogen gas as byproducts. organic-chemistry.org

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener alternative to metal-based catalysts. organic-chemistry.orgmdpi.com These catalysts are often less sensitive to air and moisture. organic-chemistry.org

One strategy involves the use of a boron Lewis acid catalyst, B(C6F5)3, for the direct deoxygenative cyanation of benzylic alcohols. mdpi.com This method employs isonitriles as a safer cyanide source and proceeds in good to excellent yields for a wide range of substrates. mdpi.com Another notable example is the "on water" organocatalytic cyanoarylmethylation of isatins with arylacetonitriles, which provides efficient and environmentally friendly access to 3-hydroxy-3-cyanomethyl oxindoles with high diastereoselectivity. nih.gov Phase-transfer catalysts, a type of organocatalyst, have also been effectively used for the selective monoalkylation of phenylacetonitriles under aqueous conditions, offering a simpler and safer procedure than methods requiring strong bases and anhydrous solvents. orgsyn.org

| Reaction Type | Substrates | Catalyst | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Deoxygenative Cyanation | Benzylic Alcohols + Isonitrile | B(C₆F₅)₃ | Metal-free, safer CN source | up to 98% | mdpi.com |

| Cyanoarylmethylation | Isatins + Arylacetonitriles | - (Base-mediated) | "On water", environmentally benign | High | nih.gov |

| Alkylation | Phenylacetonitrile (B145931) + Alkyl Halide | Tetraalkylammonium salt (Phase-Transfer) | Aqueous conditions, high selectivity | Good | orgsyn.org |

The use of light or electricity as energy sources provides sustainable and powerful alternatives to conventional thermally-driven reactions.

Photochemical Methods: Visible-light photocatalysis has enabled the direct cyanation of benzylic C-H bonds, a highly atom-economical transformation that avoids pre-functionalization of the substrate. core.ac.uk In one reported method, an organic photocatalyst (4CzIPN) is used with a non-toxic cyanating agent (NCTS) under mild conditions with blue LED irradiation, affording a diverse range of benzyl cyanides in good yields. core.ac.uk This approach represents a green and sustainable pathway for C-H functionalization. core.ac.uk

Electrochemical Methods: Electrosynthesis is an attractive green chemistry tool as it uses electrons as a traceless reagent, minimizing chemical waste. researchgate.net Anodic oxidation can be used to activate substrates for cyanation. For instance, a metal-free dehydrogenative benzylic cyanation has been developed using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as both a solvent and a mediator. researchgate.net This method allows for the synthesis of valuable phenylacetonitrile derivatives in a scalable process. researchgate.net Another electrochemical approach enables the direct cyanation of imine C-H bonds using acetonitrile as the cyanide source under catalyst-free conditions. rsc.org

Green chemistry principles are increasingly integrated into the design of new synthetic routes for phenylacetonitriles, focusing on safety, efficiency, and environmental impact.

A primary focus has been the replacement of highly toxic and volatile cyanide sources like HCN, NaCN, and KCN. google.com Potassium ferrocyanide, K4[Fe(CN)6], has emerged as a superior alternative, being a stable, non-toxic, and inexpensive solid. scispace.comacs.orgrsc.org Its use in palladium-, nickel-, and copper-catalyzed reactions represents a significant step towards safer cyanation protocols. scispace.comacs.orgrsc.org Other less hazardous cyanide surrogates include isonitriles and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). core.ac.ukmdpi.com

Furthermore, green approaches emphasize the use of alternative energy sources like light and electricity to drive reactions under mild conditions, reducing the energy consumption associated with high-temperature processes. core.ac.ukresearchgate.net The use of environmentally benign solvents, such as water, or performing reactions under solvent-free conditions also contributes to making these syntheses more sustainable. nih.govbenthamdirect.com Finally, strategies like direct C-H bond functionalization are inherently green as they maximize atom economy by avoiding the multiple steps often required for substrate pre-functionalization. core.ac.uk

Precursor and Starting Material Considerations

Accessing Substituted Benzoic Acids and Aldehydes

The generation of 3,4-disubstituted benzoic acids and aldehydes from simple starting materials like o-xylene is a well-established area of research, with various methods developed to achieve high efficiency and selectivity.

3,4-Dimethylbenzaldehyde Synthesis:

A primary route to 3,4-dimethylbenzaldehyde involves the manipulation of o-xylene. One effective method is the chloromethylation of o-xylene to form 3,4-dimethylbenzyl chloride, which is then oxidized to the desired aldehyde. sid.irslq.qld.gov.au Research has demonstrated that conducting the chloromethylation in a micellar catalytic system using cetyltrimethylammonium bromide (CTAB) can effectively solubilize o-xylene in an aqueous medium. sid.ir The subsequent oxidation of the benzyl chloride intermediate using sodium nitrate (B79036) in the presence of a phase transfer catalyst like PEG-600 can achieve high yields. sid.ir

Alternative approaches include the direct formylation of o-xylene. The Gattermann-Koch reaction, using carbon monoxide and hydrogen chloride with a Lewis acid catalyst, is a classic method, though it can suffer from low yields and harsh conditions. sid.irpatsnap.com A more modern approach involves a Grignard reaction, where 4-bromo-o-xylene (B1216868) is reacted with magnesium to form a Grignard reagent, which is then formylated using N,N-dimethylformamide (DMF). google.com This method offers a simple and direct route to the aldehyde. google.com

| Starting Material | Reagents | Product | Reported Yield | Reference |

| o-Xylene | 1. Paraformaldehyde, HCl, CTAB, H2SO4 | 3,4-Dimethylbenzaldehyde | 82.3% (total) | sid.irslq.qld.gov.au |

| 2. NaNO3, AcOH, PEG-600 | ||||

| 4-Bromo-o-xylene | 1. Mg, THF, Iodine (cat.) | 3,4-Dimethylbenzaldehyde | Not specified | google.com |

| 2. N,N-Dimethylformamide (DMF) | ||||

| 3. Aqueous HCl | ||||

| o-Xylene | CO, HCl, AlCl3, Cu2Cl2 | 3,4-Dimethylbenzaldehyde | Low yield reported | sid.irpatsnap.com |

3,4-Dimethylbenzoic Acid Synthesis:

3,4-Dimethylbenzoic acid can be synthesized through various oxidative or reductive pathways. ontosight.aicymitquimica.com For instance, it can be prepared by the oxidation of 3,4-dimethylbenzyl alcohol or through the reduction of a derivative of 3,4-dimethylbenzaldehyde. ontosight.ai Another common route is the oxidation of 3',4'-dimethylacetophenone. chemicalbook.com This carboxylic acid serves as a versatile building block in organic synthesis, including in the production of dyes, fragrances, and pharmaceuticals. cymitquimica.comchemimpex.com

Optimization of Precursor Functionalization

The conversion of precursors like 3,4-dimethylbenzaldehyde or its derivatives into this compound requires careful optimization of the functional groups involved. The primary goal is to introduce the cyano group efficiently.

From Aldehydes: A common pathway from an aldehyde to a phenylacetonitrile involves a multi-step sequence. For instance, benzaldehyde (B42025) can be reduced to benzyl alcohol, which is then converted to a benzyl halide (e.g., benzyl chloride). brainly.com This halide is a key intermediate, as it readily undergoes nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, to yield the desired phenylacetonitrile. brainly.comwikipedia.org The conversion of the aldehyde to an intermediate that is a good leaving group is a critical functionalization step.

Another strategy is the direct conversion of aldehydes to nitriles. The Knoevenagel condensation of an aryl aldehyde with an active methylene (B1212753) compound like phenylacetonitrile itself can be used to form C=C bonds, although this is more for creating substituted acrylonitriles. researchgate.netrsc.org A more direct route involves the formation of an aldoxime from the aldehyde, followed by dehydration to yield the nitrile. This method avoids the use of highly toxic cyanide reagents. google.com

From Benzyl Halides: The cyanation of benzyl halides is a cornerstone reaction for producing phenylacetonitriles. wikipedia.orgwikipedia.org This SN2 reaction is typically performed with alkali metal cyanides. wikipedia.org To improve reaction conditions and yields, modern methods employ transition metal catalysis. Nickel-catalyzed cyanation of benzyl chlorides using trimethylsilyl (B98337) cyanide (TMSCN) has been shown to be effective under base-free and mild conditions. rsc.org This catalytic approach enhances chemoselectivity and is tolerant of various functional groups on the aromatic ring. rsc.org Similarly, palladium-catalyzed cyanations are widely used, though they can be sensitive to catalyst poisoning by excess cyanide. wikipedia.org

From Benzoic Acids: While less direct, benzoic acids can also serve as precursors. They can be reduced to the corresponding benzyl alcohols, which then enter the synthetic pathways described above (conversion to halide followed by cyanation). sci-hub.se

The choice of functionalization strategy depends on factors such as the availability of reagents, reaction conditions, and the presence of other functional groups on the molecule that might require protection. For instance, the development of catalytic systems that use less toxic cyanide sources or operate under milder conditions represents a significant area of optimization in the synthesis of phenylacetonitriles. chinesechemsoc.orgresearchgate.net

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in this compound is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This feature is the basis for a variety of transformations, including nucleophilic additions, hydrolysis, and reductions.

The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. libretexts.orglibretexts.org A significant class of these reactions involves organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent to the nitrile leads to the formation of an intermediate imine anion, which, upon aqueous workup and hydrolysis, yields a ketone. libretexts.orglibretexts.org This reaction provides a valuable route for carbon-carbon bond formation.

Another important reaction involves the formation of a carbanion on the carbon atom adjacent (alpha) to the nitrile group. Treatment of this compound with a strong base, such as sodium hydride, in a suitable solvent like dimethyl sulfoxide (DMSO), can deprotonate the benzylic position. google.com The resulting nucleophilic carbanion can then participate in substitution reactions with various electrophiles. google.com

Table 1: Nucleophilic Addition Reactions at the Nitrile Carbon

| Reaction Type | Reagent | Intermediate | Final Product | Reference(s) |

|---|---|---|---|---|

| Grignard Reaction | R-MgX (Grignard Reagent) | Imine anion salt | Ketone | libretexts.orglibretexts.org |

The nitrile group of this compound can be hydrolyzed to a carboxylic acid. This transformation can proceed under either acidic or basic aqueous conditions. libretexts.orgchemistrysteps.com The reaction typically occurs in two stages, first yielding an amide intermediate (3,4-dimethylphenylacetamide), which is then further hydrolyzed to the corresponding carboxylic acid (3,4-dimethylphenylacetic acid) and ammonia (B1221849) or an amine. libretexts.orgebsco.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. libretexts.orgchemistrysteps.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by a weak nucleophile like water. chemistrysteps.compressbooks.pub This process also leads to an amide intermediate via an imidic acid. chemistrysteps.com

A specific application of this reaction is the hydrolysis of the nitrile group in verapamil, a complex pharmaceutical compound that contains the this compound moiety, to produce its carboxylic acid derivative, carboxyverapamil. nih.govresearchgate.net

The nitrile group is readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is highly effective for this transformation. libretexts.orgprutor.ai The reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. libretexts.orglibretexts.org An initial addition forms an imine anion, which undergoes a second hydride addition to yield a dianion. Subsequent protonation with water during workup furnishes the primary amine. libretexts.orglibretexts.org Specifically, the reduction of this compound with LiAlH₄ in refluxing ether yields 3,4-dimethyl-β-phenylethylamine. lookchem.com

Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium, platinum, or Raney nickel, is another common method for reducing nitriles to primary amines. libretexts.orgwikipedia.org

Furthermore, the use of a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction. chemistrysteps.com This reaction stops at the imine stage, which is then hydrolyzed upon aqueous workup to yield an aldehyde (3,4-dimethylphenylacetaldehyde). pressbooks.pubwikipedia.org

Table 2: Reduction Products of this compound

| Reducing Agent | Solvent/Conditions | Product | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, reflux | 3,4-Dimethyl-β-phenylethylamine | libretexts.orgprutor.ailookchem.com |

| H₂ / Metal Catalyst (e.g., Pd, Pt, Ni) | Elevated temperature and pressure | 3,4-Dimethyl-β-phenylethylamine | libretexts.orgwikipedia.org |

The nitrile functionality serves as a valuable synthon in the construction of various heterocyclic systems. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org

Thioamides are important compounds and can be considered bioisosteres of amides. chemistryviews.orgresearchgate.net One established method for synthesizing thioamides from nitriles involves treatment with a sulfur-donating agent. For instance, the reaction of nitriles with thioacetic acid in the presence of calcium hydride can produce the corresponding thioamides in good yields. organic-chemistry.org Another approach utilizes phosphorus pentasulfide (P₄S₁₀) or elemental sulfur to achieve the thionation of the nitrile group. organic-chemistry.orgresearchgate.net While specific examples for this compound are not detailed in the reviewed literature, these general methods are applicable for its conversion to 3,4-dimethylphenylthioacetamide.

Table 3: General Methods for Thioamide Synthesis from Nitriles

| Thionating Agent | Conditions | Product from this compound | Reference(s) |

|---|---|---|---|

| Thioacetic Acid / CaH₂ | N/A | 3,4-Dimethylphenylthioacetamide | organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | N/A | 3,4-Dimethylphenylthioacetamide | organic-chemistry.org |

Formation of Heterocyclic Compounds from the Nitrile Group

Reactions of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). libretexts.org The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the ring: two methyl (-CH₃) groups and a cyanomethyl (-CH₂CN) group.

The methyl groups are electron-donating through induction and hyperconjugation, making them activating groups and ortho, para-directors. numberanalytics.com The cyanomethyl group is weakly electron-withdrawing due to the electronegativity of the nitrile, making it a deactivating group and a meta-director. slideshare.net

The directing effects of these groups are as follows:

-CH₃ at C3: Directs incoming electrophiles to positions C2, C4, and C6.

-CH₃ at C4: Directs incoming electrophiles to positions C3 and C5.

-CH₂CN at C1: Directs incoming electrophiles to positions C3 and C5.

The combined influence of these groups suggests that incoming electrophiles will preferentially substitute at the most activated and sterically accessible positions. The positions ortho and para to the methyl groups are C2, C5, and C6. The positions meta to the cyanomethyl group are C3 and C5. The C5 position is activated by the C4-methyl group and meta to the cyanomethyl group. The C6 position is activated by the C3-methyl group. The C2 position is also activated by the C3-methyl group. Therefore, electrophilic substitution is expected to yield a mixture of isomers, with substitution likely favored at positions 5 and 6, and possibly 2, depending on the specific reaction conditions and the nature of the electrophile. numberanalytics.comslideshare.netchemguide.co.uk

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.commasterorganicchemistry.compressbooks.pub For example, nitration would be carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. savemyexams.compressbooks.pub

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. masterorganicchemistry.comlibretexts.org In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of these reactions are significantly influenced by the directing effects of the substituents already present on the ring. For this compound, the two methyl groups are ortho, para-directing and activating, while the cyanomethyl group is meta-directing and deactivating.

The outcome of electrophilic substitution on this molecule will depend on the reaction conditions and the nature of the electrophile. Generally, the positions ortho and para to the methyl groups (positions 2, 5, and 6) are electronically activated. However, the cyanomethyl group deactivates the ring, making reactions require a catalyst. minia.edu.eg The substitution pattern will be a result of the interplay between the activating and directing effects of the methyl groups and the deactivating effect of the cyanomethyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Substitution of a hydrogen atom with a halogen (e.g., Cl, Br), often catalyzed by a Lewis acid. minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (SO3H).

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. minia.edu.eg

The precise location of substitution on the this compound ring during these reactions would require specific experimental data, as the directing effects of the existing substituents can lead to a mixture of isomeric products. masterorganicchemistry.com

Functionalization of Aromatic Methyl Groups

The methyl groups attached to the aromatic ring of this compound can undergo functionalization, primarily through free radical reactions. The C-H bonds of these methyl groups are benzylic, meaning they are adjacent to the aromatic ring, which makes them weaker and more susceptible to abstraction than typical alkyl C-H bonds. libretexts.org

One common transformation is benzylic bromination , which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction selectively introduces a bromine atom onto one of the methyl groups, forming a benzyl bromide derivative. This derivative can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.

Another key reaction is oxidation . Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl side chains on an aromatic ring to carboxylic acids, provided there is at least one benzylic hydrogen. brainkart.compressbooks.pub In the case of this compound, both methyl groups could potentially be oxidized to carboxylic acid groups. Milder oxidizing agents, such as chromyl chloride, can sometimes achieve partial oxidation to an aldehyde. ucr.edu

The functionalization of methyl groups is a valuable strategy for elaborating the structure of aromatic compounds and introducing new reactive handles. csic.esnih.gov

Oxidative and Reductive Transformations of the Aromatic Nucleus

While aromatic rings are generally resistant to oxidation and reduction due to their inherent stability, under forcing conditions, the aromatic nucleus of this compound can be transformed. brainkart.com

Reduction of the aromatic ring typically requires high pressure and temperature in the presence of a metal catalyst such as nickel, platinum, or rhodium. brainkart.compressbooks.pub This process, known as catalytic hydrogenation, would convert the benzene ring into a cyclohexane (B81311) ring, yielding the corresponding substituted cyclohexaneacetonitrile. The stability of the aromatic ring often allows for the selective reduction of other functional groups in the molecule without affecting the ring itself. brainkart.comopenstax.org

Oxidation of the aromatic ring is generally difficult without cleaving the ring. brainkart.com However, specific oxidative reactions can be achieved under certain conditions. For instance, ozonolysis can cleave the aromatic ring, but this is a destructive process. More controlled oxidations are rare and often lead to complex mixtures of products. The primary oxidative transformations for this molecule would likely involve the methyl groups as described in the previous section.

Alpha-Carbon Reactivity and Functionalization

The carbon atom adjacent to the nitrile group (the α-carbon) in this compound is particularly reactive due to the electron-withdrawing nature of the nitrile. This allows for the formation of a carbanion (an enolate equivalent) at this position, which can then participate in a variety of carbon-carbon bond-forming reactions. vanderbilt.edumsu.edu

Alpha-Alkylation Reactionsrsc.org

The α-protons of this compound are acidic and can be removed by a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. google.comtransformationtutoring.com This carbanion can then react with an electrophile, such as an alkyl halide, in an α-alkylation reaction to form a new C-C bond at the alpha position. google.comnih.govnih.gov

This reaction is a powerful tool for introducing alkyl substituents at the α-position, leading to a diverse range of substituted nitriles. rsc.org The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. vanderbilt.edu For example, using a strong, non-nucleophilic base like LDA can effectively generate the enolate for subsequent alkylation. transformationtutoring.com

A study demonstrated the blue-light-induced, iron-catalyzed α-alkylation of arylacetonitriles with alcohols, offering a mild and environmentally friendly approach to this transformation. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Primary/Secondary Alcohol | Fe-1 catalyst, NaOH, tBuOH, blue light | α-Alkylated this compound |

Alpha-Olefination Reactionsrsc.org

The α-carbon of this compound can also be involved in α-olefination reactions, which introduce a double bond at this position. One method to achieve this is through a reaction with aldehydes or ketones, often following the generation of the α-carbanion.

Similar to α-alkylation, a blue-light-induced, iron-catalyzed method has been developed for the α-olefination of arylacetonitriles using alcohols. rsc.org This process likely proceeds through an initial dehydrogenation of the alcohol to an aldehyde, which then reacts with the nitrile.

Another well-known olefination method is the Peterson olefination , which involves the reaction of an α-silylcarbanion with a carbonyl compound. organic-chemistry.org While not specifically documented for this compound in the provided context, this methodology represents a general approach to olefination from α-carbons. The Julia-Kocienski olefination is another powerful method for creating double bonds. alfa-chemistry.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Alcohol | Fe-1 catalyst, NaOH, tBuOH, blue light | α-Olefinated this compound |

Mechanistic Investigations of Key Transformations

Key transformations of this compound involve reactions at the benzylic carbon and the nitrile group. The elucidation of these pathways often involves a combination of experimental observation and advanced computational analysis.

Reaction Pathways and Plausible Intermediates:

Benzylic C-H Activation: The methylene (-CH2-) protons are acidic due to their position adjacent to both the phenyl ring and the electron-withdrawing nitrile group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion intermediate. This carbanion is a potent nucleophile, serving as a key intermediate in α-alkylation and α-olefination reactions. rsc.org

Radical Intermediates: Under certain conditions, such as photolysis or in the presence of specific catalysts, a hydrogen atom can be abstracted from the benzylic position to form a radical intermediate. wikipedia.org For instance, the iron-catalyzed α-alkylation of arylacetonitriles with alcohols under blue light is proposed to proceed through a radical pathway. rsc.org

Nitrile Group Transformations: The nitrile group can undergo reduction to form a primary amine, 2-(3,4-dimethylphenyl)ethan-1-amine. This transformation typically involves hydride-donating reagents. Another key reaction is the conversion into oximesulfonates, which can act as latent acid catalysts. google.com

Advanced Methods for Pathway Elucidation:

Modern research increasingly relies on computational tools to map complex reaction networks. mit.edunih.gov

Automated Reaction Discovery: Methods using accelerated molecular dynamics simulations can automatically map surface reaction pathways without prior experimental data, identifying elementary reactions and constructing reaction networks. nih.gov

Neural Networks: Approaches like the Chemical Reaction Neural Network (CRNN) can autonomously discover unknown reaction pathways by analyzing time-resolved concentration data. mit.edu By design, these networks adhere to fundamental physical laws, allowing for the interpretation of reaction pathways and the quantification of kinetic parameters directly from the model's structure. mit.edu

Deep Learning: Machine learning models can be trained on vast datasets of known reactions to predict the most likely reaction pathways for new chemical systems. researchgate.net These models can rank potential pathways by their likelihood, significantly accelerating the discovery and simplification of complex reaction mechanisms. researchgate.net

These advanced methods are instrumental in exploring the vast chemical space of possible reactions and intermediates, providing insights that guide experimental work. mit.eduresearchgate.net

Catalysis is fundamental to controlling the reactivity of this compound, enabling reactions to proceed at faster rates and with greater precision. pnnl.gov A catalyst provides an alternative reaction mechanism with a lower activation energy, but it is not consumed in the process. wikipedia.orgessentialchemicalindustry.org This allows for control over which products are formed (selectivity), a critical aspect of modern chemical synthesis. pnnl.gov

Catalytic Systems and Mechanistic Control:

Transition Metal Catalysis: Transition metals are highly effective catalysts for a variety of transformations. In a blue-light-induced, iron-catalyzed α-alkylation of arylacetonitriles with alcohols, the iron catalyst is essential for the reaction's progression. rsc.org The mechanism involves the catalyst interacting with the reactants to facilitate the formation of key intermediates, thereby dictating the chemoselectivity between alkylation and olefination products. rsc.org Pincer-type complexes are another class of transition metal catalysts known for their high stability and selectivity in various reactions, including dehydrogenation and biomass conversion. mdpi.com

Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate reactions. princeton.edu A key strategy involves the reversible formation of reactive intermediates, such as iminium ions from aldehydes and chiral amines, which lowers the LUMO of the substrate and activates it for subsequent reactions like the Diels-Alder cycloaddition. princeton.edu This principle of activating reactants through specific, non-covalent interactions is central to organocatalysis. mdpi.com Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to highly organized transition states and excellent stereoselectivity. mdpi.com

Latent Acid Catalysis: this compound can serve as a precursor in the synthesis of other catalytic molecules. For example, it is a starting material for creating specific oximesulfonate compounds. google.com These compounds are notable for being latent sulfonic acids; they are chemically stable until activated by light, at which point they release a strong acid that can catalyze a variety of reactions, such as polycondensation or the removal of protecting groups. google.com

The table below summarizes findings from research on catalytic systems relevant to the transformations of arylacetonitriles.

| Reaction Type | Catalyst System | Substrate(s) | Key Mechanistic Feature | Selectivity Control | Reference |

|---|---|---|---|---|---|

| α-Alkylation | Fe-1 Catalyst / Blue Light | Arylacetonitrile, Alcohol | Proposed radical pathway via C-H activation. | Chemoselectivity for alkylated vs. olefinated product. | rsc.org |

| Diels-Alder | Chiral Amine (e.g., 7) | α,β-Unsaturated Aldehyde, Diene | Formation of an activated iminium ion intermediate. | High enantioselectivity (e.g., 93% ee) and exo/endo selectivity. | princeton.edu |

| Michael Addition | Bifunctional Thiourea Catalyst | Malonate ester, Nitro-olefin | Dual hydrogen-bond activation of both reactants. | High enantioselectivity through a highly organized transition state. | mdpi.com |

| Acid-Catalyzed Reactions | Oximesulfonate (derived from this compound) | Various (e.g., for polycondensation) | Photo-activated release of sulfonic acid. | Temporal control; the reaction is initiated by light. | google.com |

Derivatives and Analogues of 3,4 Dimethylphenylacetonitrile

Synthesis of Substituted Phenylacetonitrile (B145931) Derivatives

The aromatic ring of phenylacetonitrile and its analogues is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's electronic and steric properties.

Halogenated derivatives of phenylacetonitrile are commonly synthesized through the nucleophilic substitution of a corresponding halogenated benzyl (B1604629) halide with an alkali metal cyanide. For instance, a substituted benzyl chloride can react with sodium cyanide to yield the desired phenylacetonitrile derivative. The introduction of a chlorine atom, for example, can be achieved using starting materials that already contain the halogen on the aromatic ring. Another approach involves the direct electrophilic aromatic substitution on the phenyl ring, though this may require careful control of reaction conditions to achieve the desired regioselectivity. The synthesis of α-chlorodiphenylacetonitrile, for example, involves a process where the crude product is obtained after reaction, followed by extraction with ether and washing with hydrochloric acid and sodium bicarbonate solution. prepchem.com

Table 1: Synthesis Methods for Halogenated Phenylacetonitriles

| Method | Starting Material Example | Reagent(s) | Product Example |

| Nucleophilic Substitution | Halo-substituted benzyl halide | Cyanide salt (e.g., NaCN) | Halogenated phenylacetonitrile |

| Electrophilic Aromatic Substitution | Dimethylphenylacetonitrile | Halogenating agent (e.g., Cl₂) | Chloro-dimethylphenylacetonitrile |

The synthesis of alkyl and alkoxy substituted phenylacetonitriles can be achieved through several synthetic routes. A common method involves the reaction of a substituted benzyl halide with an alkali metal cyanide. google.com For example, a dialkoxybenzyl chloride can be reacted with sodium cyanide in a water-immiscible solvent to produce a dialkoxy phenylacetonitrile. google.com

Alkylation at the α-carbon (the carbon between the phenyl ring and the nitrile group) is another important modification. This can be accomplished using a strong base to deprotonate the α-carbon, followed by reaction with an alkyl halide. orgsyn.org A catalytic method using tetraalkylammonium salts in the presence of concentrated aqueous alkali has been shown to be effective for the alkylation of arylacetonitriles with various haloalkanes. orgsyn.org Additionally, a copper-catalyzed cross-coupling reaction of arylacetonitriles with benzyl alcohols provides an efficient route to α-alkylated nitriles. researchgate.net

Alkoxy groups can be introduced onto the phenyl ring of a precursor molecule before the formation of the nitrile. For instance, alkoxy-substituted benzaldehydes can undergo a Knoevenagel condensation with isobutyl cyanoacetate (B8463686) to form alkoxy ring-substituted isobutyl phenylcyanoacrylates. chemrxiv.org

Table 2: Representative Synthesis of Alkyl and Alkoxy Phenylacetonitriles

| Derivative Type | Synthetic Method | Starting Materials | Reagents | Product |

| Alkoxy | Nucleophilic Substitution | Dialkoxybenzyl chloride | Sodium cyanide | Dialkoxy phenylacetonitrile |

| α-Alkyl | Catalytic Alkylation | Phenylacetonitrile, Alkyl halide | Tetraalkylammonium salt, NaOH | α-Alkyl phenylacetonitrile |

| α-Alkyl | Cross-Coupling | Arylacetonitrile, Benzyl alcohol | CuCl₂/TMEDA, KOtBu | α-Alkylated nitrile |

Hydroxyphenylacetonitriles are valuable intermediates, and their synthesis can be achieved by reacting a hydroxybenzyl alcohol with a cyanide source. For example, 3-methoxy-4-hydroxybenzyl alcohol can be reacted with potassium cyanide in dimethylsulfoxide to yield 3-methoxy-4-hydroxyphenylacetonitrile. google.com Another route involves the in-situ generation of o-quinone methides from 2-(1-tosylalkyl)phenols, which are then trapped with a cyanide source like trimethylsilyl (B98337) cyanide to produce 2-(2-hydroxyphenyl)acetonitriles.

The preparation of other oxygenated derivatives often involves utilizing appropriately substituted starting materials. For instance, phenylacetones with various substituents including hydroxyl and alkoxy groups can be produced by reacting a substituted 3-phenylpropylene with an alkyl nitrite (B80452) in the presence of a palladium catalyst. google.com

Functional Group Modifications of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other moieties, significantly expanding the chemical diversity of 3,4-dimethylphenylacetonitrile derivatives.

The conversion of nitriles to thioamides is a key transformation in organic synthesis. researchgate.net One method involves the reaction of the nitrile with a sulfurizing agent. Elemental sulfur can be used in the Willgerodt-Kindler reaction, which typically involves a ketone, sulfur, and an amine, but can be adapted for other substrates. nih.gov A simple and efficient method for this conversion is the reaction of nitriles with phosphorus pentasulfide. organic-chemistry.org Another approach utilizes thioacetic acid in the presence of calcium hydride to convert both aliphatic and aromatic nitriles to their corresponding thioamides in good yields. organic-chemistry.org More recently, an iodine-mediated dehydrosulfurization of thioamides has been developed, providing a simple method for the synthesis of nitriles from thioamides, which can also be seen as a reverse reaction. jst.go.jp

Table 3: Reagents for Nitrile to Thioamide Conversion

| Reagent(s) | Conditions | Reference |

| Phosphorus pentasulfide (P₄S₁₀) | Varies | organic-chemistry.org |

| Thioacetic acid / Calcium hydride | Varies | organic-chemistry.org |

| Elemental Sulfur (S₈) / Amine | Willgerodt-Kindler conditions | nih.gov |

| Sodium hydrosulfide (B80085) / Diethylamine hydrochloride | Water / 1,4-dioxane | researchgate.net |

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that yields phenylacetic acid analogues. This can be achieved under either acidic or basic conditions. For example, heating a nitrile with aqueous acid (H₃O⁺) or a strong base like sodium hydroxide (B78521) followed by acidification will yield the corresponding carboxylic acid. youtube.com

Enzymatic hydrolysis using nitrilases offers a greener and often more selective alternative. researchgate.net Arylacetonitrilases, in particular, are enzymes that catalyze the hydrolysis of arylacetonitriles to the corresponding carboxylic acids and ammonia (B1221849). researchgate.net This biocatalytic approach is gaining attention for the synthesis of useful aryl acids. researchgate.net

These carboxylic acids can then be further converted into other derivatives such as esters, amides, and acid chlorides through standard organic reactions. youtube.comuomus.edu.iq For instance, Fischer esterification can be used to convert the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst. uomus.edu.iq

Derivatization for Complex Molecular Scaffolds (e.g., Styrene (B11656), Acrylonitrile (B1666552) Derivatives)

The transformation of this compound into more complex structures like styrene and acrylonitrile derivatives involves key chemical reactions that functionalize either the nitrile group or the benzylic position. These derivatives serve as important intermediates in organic synthesis, providing access to a broader range of molecular architectures.

Synthesis of Acrylonitrile Derivatives

One of the primary methods for generating acrylonitrile derivatives from this compound is through base-catalyzed condensation reactions with carbonyl compounds, a classic example being the Knoevenagel condensation. researchgate.netwikipedia.orgnih.gov In this reaction, the active methylene (B1212753) group adjacent to the nitrile is deprotonated by a weak base, forming a carbanion that subsequently attacks the carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields the α,β-unsaturated nitrile, or acrylonitrile derivative. For instance, the reaction of an arylacetonitrile with an aldehyde in the presence of a base like piperidine (B6355638) or a metal alkoxide is a common strategy. researchgate.netyoutube.com

Another powerful method for the synthesis of aryl acrylonitrile derivatives is the palladium-catalyzed α-alkenylation of arylacetonitriles. nih.gov This reaction involves the coupling of an arylacetonitrile with a vinyl halide or triflate in the presence of a palladium catalyst and a base. This approach offers a direct route to a variety of substituted and functionalized aryl acrylonitriles with high efficiency. nih.gov

The following table summarizes representative transformations for the synthesis of acrylonitrile derivatives from arylacetonitriles, which are applicable to this compound.

Table 1: Synthetic Routes to Acrylonitrile Derivatives from Arylacetonitriles

| Reaction Type | Reactants | Catalyst/Base | Product Type | Ref. |

|---|---|---|---|---|

| Knoevenagel Condensation | Arylacetonitrile, Aldehyde/Ketone | Weak amine (e.g., piperidine) | α,β-Unsaturated nitrile | researchgate.netwikipedia.org |

| Palladium-catalyzed α-alkenylation | Arylacetonitrile, Vinyl halide/triflate | Palladium catalyst, Base | Aryl acrylonitrile | nih.gov |

Synthesis of Styrene Derivatives

The synthesis of styrene derivatives from this compound typically requires a two-step approach. The first step involves the reduction of the nitrile group to an aldehyde, forming 3,4-dimethylphenylacetaldehyde. This transformation can be achieved using various reducing agents, such as diisobutylaluminium hydride (DIBAL-H).

Once the aldehyde is obtained, it can be converted into a styrene derivative through olefination reactions, most notably the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orglumenlearning.comlibretexts.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent), which is prepared from a phosphonium salt and a strong base. lumenlearning.comlibretexts.org The ylide reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene (the styrene derivative) and a phosphine (B1218219) oxide byproduct. organic-chemistry.orglibretexts.org The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction typically favors the formation of (E)-alkenes and offers the advantage that the phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. alfa-chemistry.comorganic-chemistry.org

The following table outlines the general steps for the synthesis of styrene derivatives from a generic arylacetonitrile, a pathway directly applicable to this compound.

Table 2: General Synthetic Pathway to Styrene Derivatives from Arylacetonitriles

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Ref. |

|---|---|---|---|---|---|

| 1 | Nitrile Reduction | Arylacetonitrile | DIBAL-H | Arylacetaldehyde | N/A |

| 2a | Wittig Reaction | Arylacetaldehyde | Phosphonium ylide | Styrene derivative | organic-chemistry.orglumenlearning.com |

Structural Diversity and Design Principles in Derivative Synthesis

The synthesis of derivatives from this compound is guided by principles of structural diversity and rational design, often with the goal of exploring new chemical space for applications in materials science or medicinal chemistry. Diversity-oriented synthesis (DOS) is a key strategy in this endeavor, aiming to produce a wide range of structurally distinct molecules from a common starting material. cam.ac.uknih.govcam.ac.uk

The this compound scaffold presents several opportunities for diversification:

Modification of the Phenyl Ring: The two methyl groups on the aromatic ring can be further functionalized through various aromatic substitution reactions. Additionally, the aromatic ring itself can undergo reactions such as hydrogenation or be incorporated into larger polycyclic systems.

Elaboration at the Benzylic Position: The benzylic carbon can be functionalized through alkylation, arylation, or by serving as a nucleophile in various carbon-carbon bond-forming reactions. This allows for the introduction of a wide range of substituents and the construction of more complex carbon skeletons.

The design of derivatives often follows a "build/couple/pair" strategy or a "reagent-based diversification" approach. cam.ac.uk In the former, building blocks derived from this compound are coupled together and then cyclized to form diverse scaffolds. In the latter, a common intermediate is treated with a variety of reagents to generate a library of related but structurally distinct products.

By strategically combining these diversification tactics, a multitude of analogues can be generated from this compound, each with a unique three-dimensional structure and potential for novel applications. The overarching principle is to efficiently explore a broad region of chemical space, thereby increasing the probability of discovering molecules with desired properties. bham.ac.uknih.gov

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethylphenylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 3,4-dimethylphenylacetonitrile, distinct signals would be expected for the aromatic protons, the benzylic protons, and the methyl protons in ¹H NMR, and for the aromatic, benzylic, nitrile, and methyl carbons in ¹³C NMR.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The three aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.3 ppm. Due to their positions on the substituted benzene (B151609) ring, they would likely exhibit a complex splitting pattern (multiplet) resulting from spin-spin coupling with each other.

Benzylic Protons (-CH₂CN): The two protons of the methylene (B1212753) group adjacent to the nitrile and the aromatic ring would be expected to appear as a singlet around δ 3.7 ppm. The electron-withdrawing nature of the nitrile group and the aromatic ring deshields these protons.

Methyl Protons (-CH₃): The six protons of the two methyl groups attached to the aromatic ring would likely appear as two distinct singlets in the upfield region, around δ 2.2-2.3 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.3 | m | 3H |

| -CH₂CN | ~3.7 | s | 2H |

| Ar-CH₃ | ~2.2 - 2.3 | s | 6H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Nitrile Carbon (-CN): The carbon of the nitrile group is typically observed in the range of δ 117-120 ppm.

Aromatic Carbons: The six aromatic carbons would produce signals in the region of δ 128-140 ppm. The carbons bearing the methyl groups and the cyanomethyl group would have distinct chemical shifts from the other aromatic carbons.

Benzylic Carbon (-CH₂CN): The benzylic carbon would be expected to resonate around δ 20-25 ppm.

Methyl Carbons (-CH₃): The carbons of the two methyl groups would appear in the upfield region of the spectrum, typically around δ 19-21 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CN | 117 - 120 |

| Aromatic C-H | 128 - 135 |

| Aromatic C-substituted | 135 - 140 |

| -CH₂CN | 20 - 25 |

| Ar-CH₃ | 19 - 21 |

Advanced NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to elucidate their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the aromatic CH, benzylic CH₂, and methyl CH₃ groups to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₁N).

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 146.0964 |

| [M+Na]⁺ | 168.0784 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecular ion. By increasing the cone voltage, in-source fragmentation can be induced, which would likely involve the loss of the cyanomethyl group or cleavage of the bonds within the aromatic ring system, providing further structural information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a unique "fingerprint" for a compound, allowing for the identification of functional groups and the elucidation of molecular structure.

The vibrational spectrum of this compound can be analyzed by identifying the characteristic absorption bands corresponding to its constituent functional groups.

Nitrile Group (C≡N): The most distinct feature in the IR and Raman spectra of this compound is the stretching vibration of the carbon-nitrogen triple bond. This band typically appears in the range of 2240-2260 cm⁻¹ in the IR spectrum. Its intensity can vary from medium to weak. In the Raman spectrum, the nitrile stretch is often strong and easily identifiable.

Aromatic Ring (C-H and C=C): The aromatic part of the molecule gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Aliphatic Groups (CH₂ and CH₃): The methylene (-CH₂-) and methyl (-CH₃) groups also exhibit characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in these groups are found in the 2850-3000 cm⁻¹ range. Bending vibrations for the methylene and methyl groups, such as scissoring, wagging, and twisting, appear in the 1375-1470 cm⁻¹ region.

The table below summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium to Weak | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong | Medium to Strong |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 3000 | Medium to Strong | Medium to Strong |

| Aliphatic C-H (CH₂, CH₃) | Bending | 1375 - 1470 | Medium | Medium |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong | Weak |

Both IR and Raman spectroscopy are invaluable tools for assessing the purity of this compound and for monitoring its synthesis in real-time.

For purity assessment, a spectrum of a synthesized batch can be compared to a reference spectrum of the pure compound. The presence of unexpected peaks would indicate the presence of impurities, such as residual starting materials, solvents, or by-products. For example, in a synthesis starting from 3,4-dimethylbenzyl chloride and sodium cyanide, the absence of a strong C-Cl stretching band (typically around 600-800 cm⁻¹) and the presence of a sharp C≡N band at ~2250 cm⁻¹ would indicate a successful reaction.

In reaction monitoring, spectroscopic probes can be used in situ to track the progress of a reaction. uib.no For the synthesis of this compound, one could monitor the disappearance of the characteristic peaks of the starting materials and the simultaneous appearance and increase in intensity of the product's characteristic peaks. Specifically, the growth of the nitrile peak at ~2250 cm⁻¹ provides a direct measure of product formation. This real-time analysis allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures the safety and efficiency of the process.

X-ray Crystallography and Solid-State Characterization

While spectroscopic methods provide information about molecular structure and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the methodology for its determination would follow established principles of single-crystal X-ray diffraction.

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group symmetry can be determined. The intensity data is then used to solve the phase problem and generate an electron density map of the molecule. This map is interpreted by fitting the known atoms (carbon, nitrogen, hydrogen) into the electron density, ultimately yielding a precise three-dimensional model of the this compound molecule. This model provides accurate bond lengths, bond angles, and torsion angles.

Once the crystal structure is determined, the arrangement of the molecules within the crystal lattice, known as molecular packing, can be analyzed. This analysis is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

The packing of this compound molecules would be governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively dictate the supramolecular architecture. Key interactions would likely include:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

C-H···π Interactions: Hydrogen atoms from the methyl or methylene groups of one molecule can interact with the electron-rich π-system of the aromatic ring of a neighboring molecule.